An In-depth Technical Guide to 2-Methylpiperidin-3-ol Hydrochloride: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2-Methylpiperidin-3-ol Hydrochloride: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methylpiperidin-3-ol hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry. The piperidine scaffold is a crucial pharmacophore found in numerous natural products and synthetic pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties and engage with a variety of biological targets.[1][2] This document delves into the chemical structure, physicochemical properties, synthesis, and potential therapeutic applications of this specific heterocyclic compound.
Chemical Structure and Isomerism
2-Methylpiperidin-3-ol hydrochloride possesses a six-membered saturated heterocycle containing a nitrogen atom, with a methyl group at the 2-position and a hydroxyl group at the 3-position. The presence of two stereocenters at the C2 and C3 positions gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relative stereochemistry of the methyl and hydroxyl groups (cis or trans) significantly influences the molecule's three-dimensional conformation and, consequently, its biological activity. The hydrochloride salt form enhances the compound's stability and aqueous solubility.[3]
Below is a two-dimensional representation of the core structure of 2-Methylpiperidin-3-ol.
Figure 1: 2D Chemical Structure of 2-Methylpiperidin-3-ol.
The spatial arrangement of the substituents is critical. For instance, the (2R,3S) and (2S,3R) isomers represent the cis configuration, where the methyl and hydroxyl groups are on the same face of the piperidine ring, while the (2R,3R) and (2S,3S) isomers are the trans configuration.
Physicochemical Properties
The physicochemical properties of 2-Methylpiperidin-3-ol hydrochloride are essential for its handling, formulation, and biological disposition. While experimental data for this specific compound is not extensively published, predicted values and data from analogous structures provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [4] |
| Molecular Weight | 151.63 g/mol | [5] |
| Appearance | White to off-white crystalline powder (predicted) | [6] |
| Melting Point | Not available. Related compounds such as 2-methylpiperidine have a melting point of -4 to -5 °C.[7] | |
| Boiling Point | Not available. The free base, 2-methylpiperidine, has a boiling point of 118-119 °C.[8] | |
| Solubility | Expected to be soluble in water and lower alcohols.[3][6] | |
| Predicted XlogP | 0.1 | [4] |
The hydrochloride salt form significantly increases the polarity and aqueous solubility of the parent compound, which is a crucial attribute for many pharmaceutical applications.
Synthesis of 2-Methylpiperidin-3-ol Hydrochloride
The synthesis of substituted piperidines, including 2-Methylpiperidin-3-ol, can be achieved through various synthetic strategies. Stereoselective synthesis is often a key consideration to isolate the desired biologically active isomer.
A general and flexible approach for the asymmetric synthesis of 2-substituted piperidin-3-ols involves the use of chiral auxiliaries. One such method starts from a protected glycol aldehyde hydrazone. An α-alkylation followed by a 1,2-addition sequence provides an intermediate hydrazine. Subsequent reductive cleavage of the chiral auxiliary, acidic workup with simultaneous deprotection, and ring closure via reductive amination can yield the desired 2-substituted piperidin-3-ol with high diastereomeric and enantiomeric excess.[9]
Illustrative Synthetic Workflow:
Figure 2: General workflow for the asymmetric synthesis of 2-Methylpiperidin-3-ol hydrochloride.
Experimental Protocol: Stereoselective Synthesis of a Substituted Piperidine (General Example)
The following is a generalized protocol illustrating the key steps often involved in the synthesis of substituted piperidines. Specific reagents and conditions would need to be optimized for the synthesis of 2-Methylpiperidin-3-ol.
-
N-Alkylation: To a solution of a suitable starting amine in a polar aprotic solvent (e.g., THF), add a base (e.g., triethylamine) followed by the alkylating agent. Stir at room temperature until the reaction is complete as monitored by TLC.
-
Cyclization: The product from the previous step is then subjected to a ring-closing reaction. This can be achieved through various methods, such as reductive amination of a precursor containing both an amine and a carbonyl group.
-
Deprotection: If protecting groups are used, they are removed under appropriate conditions (e.g., acidic or hydrogenolysis).
-
Salt Formation: The final free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be complex due to the number of protons in different chemical environments and the stereochemistry. Key signals would include a doublet for the methyl group, multiplets for the protons on the piperidine ring, and a broad singlet for the hydroxyl proton. The coupling constants between the protons on C2 and C3 would be indicative of their cis or trans relationship.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals for the carbon atoms of the piperidine ring and the methyl group. The chemical shifts would be influenced by the electronegativity of the nitrogen and oxygen atoms.
-
IR Spectroscopy: The infrared spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A band in the 2400-2800 cm⁻¹ region could be attributed to the N-H stretch of the protonated amine. C-H stretching vibrations would appear around 2850-3000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum of the free base (2-Methylpiperidin-3-ol) would show a molecular ion peak (M⁺) at m/z 115. The fragmentation pattern would likely involve the loss of the methyl group, the hydroxyl group, or cleavage of the piperidine ring. For the hydrochloride salt, ESI-MS would typically show the protonated molecule [M+H]⁺ at m/z 116.[4]
Potential Applications in Drug Development
The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting the central nervous system, as well as those with anticancer and antimicrobial properties.[10] The specific substitution pattern of 2-Methylpiperidin-3-ol suggests several potential areas of therapeutic interest.
-
CNS Disorders: Substituted piperidines are known to interact with a variety of CNS targets, including opioid, dopamine, and serotonin receptors. The analgesic properties of many piperidine derivatives are well-documented. The conformational rigidity and basic nitrogen of the piperidine ring are key features for receptor binding.
-
Anticancer Activity: Numerous piperidine-containing compounds have been investigated for their potential as anticancer agents. They can exert their effects through various mechanisms, including the inhibition of enzymes or the disruption of cellular signaling pathways.[11]
-
Antimicrobial Agents: The piperidine scaffold is also found in compounds with antibacterial and antifungal activity. The specific substituents on the ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.
The introduction of a hydroxyl and a methyl group on the piperidine ring of 2-Methylpiperidin-3-ol can influence its binding affinity and selectivity for various biological targets. The stereochemistry of these substituents is expected to be a critical determinant of its pharmacological profile. Further research is needed to fully elucidate the biological activity and therapeutic potential of the individual stereoisomers of this compound.
Figure 3: Potential therapeutic areas for 2-Methylpiperidin-3-ol derivatives.
Conclusion
2-Methylpiperidin-3-ol hydrochloride is a chiral, substituted piperidine with potential for applications in drug discovery and development. Its structural features, including the piperidine core and the stereogenic centers bearing hydroxyl and methyl groups, make it an interesting candidate for targeting a range of biological systems. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding of its chemical nature, synthetic considerations, and potential therapeutic relevance based on the well-established importance of the piperidine scaffold in medicinal chemistry. Further investigation into the stereoselective synthesis and pharmacological evaluation of its individual isomers is warranted to fully explore its potential as a lead compound for new therapeutic agents.
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